molecular formula C11H16ClNO4 B2518249 2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetic acid;hydrochloride CAS No. 2445785-72-6

2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetic acid;hydrochloride

Cat. No.: B2518249
CAS No.: 2445785-72-6
M. Wt: 261.7
InChI Key: XDFRQLPVKDUCRX-UHFFFAOYSA-N
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Description

2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetic acid;hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO4 and its molecular weight is 261.7. The purity is usually 95%.
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Scientific Research Applications

Alternative Renewable Building Blocks for Material Science

Phloretic acid, a phenolic compound similar in structure to the query compound, demonstrates significant potential as a renewable building block for enhancing the reactivity of -OH bearing molecules towards benzoxazine (Bz) ring formation, an alternative to phenol. This approach enables the development of almost 100% bio-based benzoxazine end-capped molecules, presenting a sustainable pathway for creating materials with suitable thermal and thermo-mechanical properties for a wide range of applications (Trejo-Machin et al., 2017).

Synthesis of Functionalized Esters for Resin Binders

4,4′-Isopropyliden-diphenol-monocarbonsäuren, through hydrolysis and reaction with formaldehyde, forms resolcarboxylic acids, which serve as base components for water-soluble synthetic resin binders. This chemical transformation illustrates the compound's utility in creating new materials (Junek et al., 1973).

Enhancing Pharmaceutical Activity

Research on the synthesis of 2-hydroxy-3-diethylaminopropyl esters of substituted acetic acids, including derivatives similar in functionality to the query compound, explores their pharmaceutical activities. This work continues to reveal the influence of a hydroxyl group in the amino-alcohol chain on the activity of such compounds, offering pathways for novel pharmaceutical developments (Mndzhoyan et al., 1983).

Solubility Enhancement for Drug Formulation

The solubility of compounds such as p-hydroxyphenylacetic acid, closely related to the query compound, in water and various organic solvents is critical for the formulation of drugs and industrial processing. Understanding these solubility characteristics facilitates the design of more effective and efficient drug delivery systems (Gracin & Rasmuson, 2002).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word for the compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4.ClH/c12-6-9(13)7-16-10-3-1-8(2-4-10)5-11(14)15;/h1-4,9,13H,5-7,12H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFRQLPVKDUCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)OCC(CN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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